molecular formula C11H11FO3 B1330674 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 68415-18-9

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No. B1330674
CAS RN: 68415-18-9
M. Wt: 210.2 g/mol
InChI Key: LDFOTDZVZJTBRL-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, is a derivative of 4-oxobutanoic acid, which is a key intermediate in various chemical and biological processes. While the specific compound is not directly mentioned in the provided papers, related compounds and their interactions with various reagents and biological systems are discussed. These related compounds provide insight into the potential behavior and applications of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives . This suggests that a similar synthetic route could be employed for the synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, potentially involving the reaction of an appropriate fluorophenyl-containing compound with a 4-oxobutanoic acid derivative or precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The related compound 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid forms complexes with transition metal ions, where the carboxylate groups act as bidentate ligands . This indicates that 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid may also form stable complexes with metals, which could be useful in various applications, such as catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by techniques like FT-IR, TGA, DTA, and UV-Vis spectrophotometry . These methods can be used to determine the stability, thermal properties, and electronic absorption characteristics of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid. The presence of the fluorophenyl group may influence these properties, potentially leading to unique applications.

Scientific Research Applications

Analogs and Derivatives

  • Synthesis and Anti-inflammatory Activity : Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, a compound related to 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, were synthesized and evaluated for anti-inflammatory activity. However, these analogs did not reach the activity level of the standard compound (Kuchař et al., 1995).

  • Structural Studies : Research on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, a compound structurally similar to 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, detailed its crystallization and molecular structure (Nayak et al., 2013).

  • Molecular Docking and Vibrational Studies : A comparative study was conducted on derivatives of 4-oxobutanoic acid, focusing on molecular docking, vibrational, structural, and electronic studies. These studies provide insights into the reactivity and potential applications of such compounds (Vanasundari et al., 2018).

Biomedical Research

  • ELISA Development for Pesticide Analysis : Fenthion haptens structurally related to 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid were developed for use in ELISA assays, demonstrating the compound's potential in analytical chemistry, particularly in detecting pesticide residues (Zhang et al., 2008).

  • Fluorescent Probe for β-Amyloid : A derivative of 4-oxobutanoic acid was synthesized as a fluorescent probe for β-amyloids, indicating its application in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Bioactive Compounds : The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid, related to 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, was studied for its anti-inflammatory and immunomodulatory effects, highlighting its potential in drug development (Bulej et al., 2005).

  • HPLC Analysis of Thiols : The use of derivatives of 4-oxobutanoic acid as fluorogenic labeling reagents in HPLC for thiol analysis showcases the compound's utility in advanced analytical techniques (Cavrini et al., 1989).

properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOTDZVZJTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323091
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

CAS RN

68415-18-9
Record name 68415-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org
S Zheng, T Zhang, H Maekawa - The Journal of Organic …, 2022 - ACS Publications
Direct reductive carboxylation of easily prepared aryl vinyl ketones under the atmosphere of carbon dioxide led to the selective formation of γ-keto carboxylic acids in 38–86% yields. …
Number of citations: 3 pubs.acs.org

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